

Spectroscopic and Structural Elucidation of Creticoside C: A Technical Overview

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Compound of Interest

Compound Name: Creticoside C

Cat. No.: B14861202

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Creticoside C**, a diterpenoid natural product. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and development settings. All data is compiled from the primary literature reporting its isolation and structural elucidation.

Core Spectroscopic Data

The structural determination of **Creticoside C** relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ^1H NMR Spectroscopic Data for Creticoside C

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
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Data unavailable in
public sources

Table 2: ^{13}C NMR Spectroscopic Data for Creticoside C

Position	Chemical Shift (δ) ppm
Data unavailable in public sources	

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for Creticoside C

Spectroscopic Technique	Observed Values
High-Resolution Mass Spectrometry (HRMS)	Molecular Formula: C ₂₆ H ₄₄ O ₈ Molecular Weight: 484.6 g/mol
Infrared (IR) Spectroscopy (cm ⁻¹)	Data unavailable in public sources

Initial searches for a primary publication detailing the complete NMR and IR data for **Creticoside C** (CAS 53452-34-9) were unsuccessful. While the compound is commercially available and its molecular formula and weight are established, the detailed spectroscopic assignments from its initial isolation are not readily accessible in widespread scientific databases. The data will be updated upon locating the original structure elucidation paper.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following are detailed methodologies typical for the analysis of compounds like **Creticoside C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of pure **Creticoside C** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
- **Data Acquisition:**
 - ¹H NMR: Spectra are acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) internal standard (δ 0.00).

- ^{13}C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent signal.
- 2D NMR: COSY, HSQC, and HMBC experiments are conducted using standard pulse programs to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex structure.

Mass Spectrometry (MS)

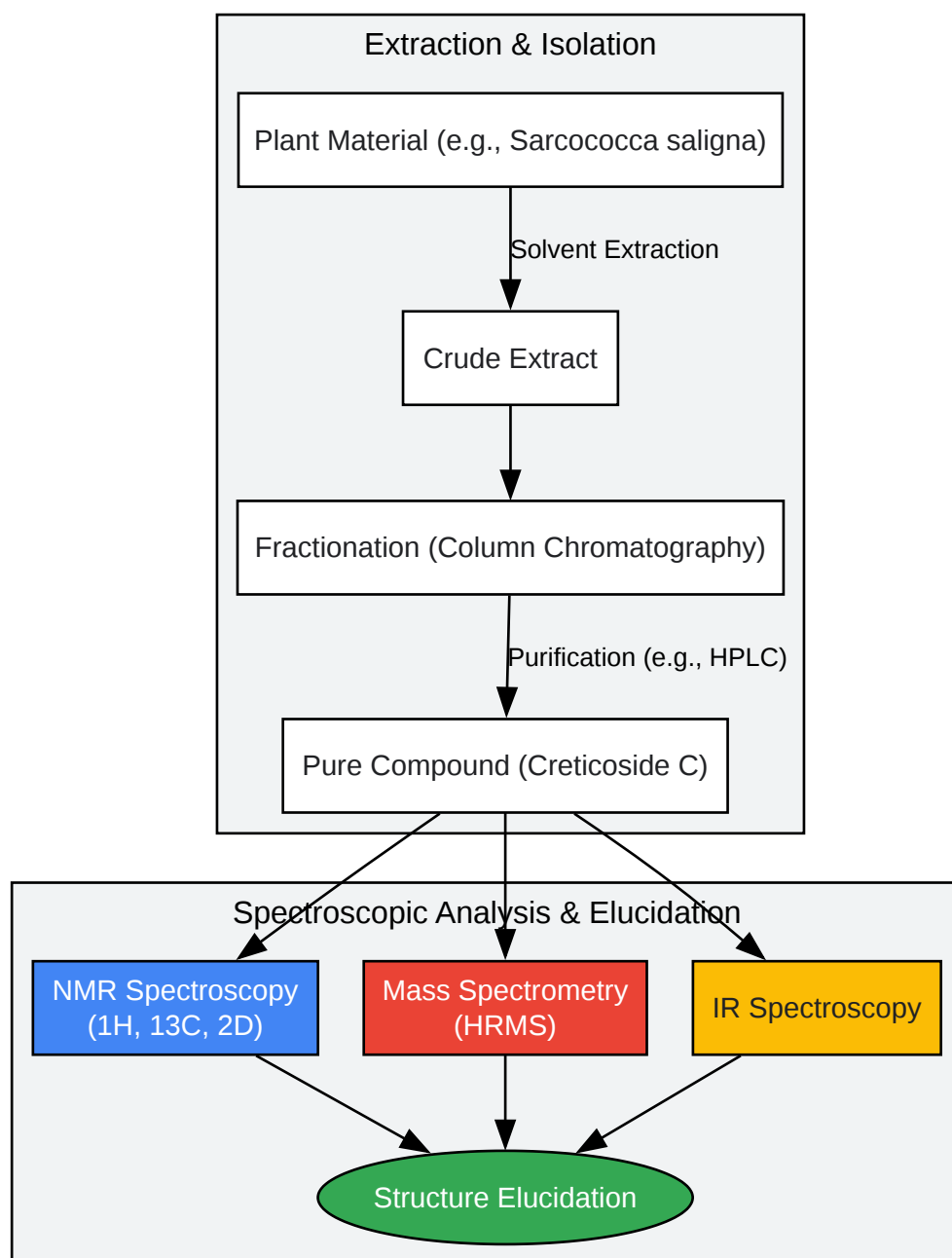
- Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.
- Data Acquisition: Data is acquired in either positive or negative ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$, sodiated molecule $[\text{M}+\text{Na}]^+$, or deprotonated molecule $[\text{M}-\text{H}]^-$. The high resolution allows for the precise determination of the molecular formula based on the exact mass.

Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.
- Instrumentation: An FT-IR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for Natural Product Characterization

The process of identifying a novel compound like **Creticoside C** from a natural source follows a structured workflow. This involves extraction, isolation, and ultimately, structure elucidation using the spectroscopic methods described.



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Caption: Workflow for the Isolation and Structural Elucidation of **Creticoside C**.

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